molecular formula C17H26N2O3 B12947710 (R)-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate

(R)-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate

Cat. No.: B12947710
M. Wt: 306.4 g/mol
InChI Key: WLXNXPNLGQJYHI-OAHLLOKOSA-N
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Description

®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate is a chemical compound with a complex structure that includes a morpholine ring, a benzyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.

    Carbamate Formation: The final step involves the reaction of the benzylmorpholine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of ®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-(4-Benzylmorpholin-2-yl)methanol: A related compound with similar structural features but lacking the carbamate group.

    (4-Benzylmorpholin-2-yl)methyl methanesulfonate: Another similar compound with a methanesulfonate group instead of the carbamate.

Uniqueness

®-tert-Butyl ((4-benzylmorpholin-2-yl)methyl)carbamate is unique due to the presence of the tert-butyl carbamate group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[[(2R)-4-benzylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1

InChI Key

WLXNXPNLGQJYHI-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CN(CCO1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

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